molecular formula C15H10BrNO5 B401345 2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate

2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate

Cat. No.: B401345
M. Wt: 364.15g/mol
InChI Key: XEICCEWLHVJXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a bromobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-(3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in 2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the benzoate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

Medicine:

    Drug Development: Its derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry:

    Materials Science: The compound can be used in the production of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromobenzoate group can engage in binding interactions with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • [2-(4-Nitrophenyl)-2-oxoethyl] 4-bromobenzoate
  • [2-(3-Nitrophenyl)-2-oxoethyl] 4-chlorobenzoate
  • [2-(3-Nitrophenyl)-2-oxoethyl] 4-methylbenzoate

Comparison:

  • [2-(4-Nitrophenyl)-2-oxoethyl] 4-bromobenzoate: Similar structure but with the nitro group in the para position, which may affect its reactivity and binding properties.
  • [2-(3-Nitrophenyl)-2-oxoethyl] 4-chlorobenzoate: The presence of chlorine instead of bromine can influence the compound’s electronic properties and reactivity.
  • [2-(3-Nitrophenyl)-2-oxoethyl] 4-methylbenzoate: The methyl group can alter the compound’s hydrophobicity and steric interactions.

Conclusion

2-(3-nitrophenyl)-2-oxoethyl 4-bromobenzoate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science. Further research into its properties and applications could lead to new discoveries and innovations in multiple fields.

Properties

Molecular Formula

C15H10BrNO5

Molecular Weight

364.15g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-bromobenzoate

InChI

InChI=1S/C15H10BrNO5/c16-12-6-4-10(5-7-12)15(19)22-9-14(18)11-2-1-3-13(8-11)17(20)21/h1-8H,9H2

InChI Key

XEICCEWLHVJXAG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.